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molecular formula C11H17N B3053389 2-Ethyl-6-isopropylaniline CAS No. 53443-93-9

2-Ethyl-6-isopropylaniline

Cat. No. B3053389
M. Wt: 163.26 g/mol
InChI Key: OTZUSNPBNWUXCQ-UHFFFAOYSA-N
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Patent
US05068435

Procedure details

The procedure of Example 6 was repeated, except that 2-ethylaniline was substituted for ortho-toluidine. Table 5 sets forth the reaction conditions and product selectivity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5])[CH3:2].N[C:11]1[C:12](C)=CC=C[CH:16]=1>>[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:11]([CH3:12])[CH3:16])[C:4]=1[NH2:5])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(N)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=CC=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Table 5 sets forth the reaction conditions and product selectivity

Outcomes

Product
Name
Type
Smiles
C(C)C1=C(N)C(=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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